(5-(3-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(3-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a complex organic compound that features a furan ring, a nitrophenyl group, a phenylpiperazine moiety, and a methanethione group
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets of this compound would depend on its structure and functional groups.
Mode of Action
The interaction of a compound with its targets often involves binding to specific sites on the target molecule, leading to changes in the target’s function . The exact mode of action would depend on the specific targets of this compound.
Biochemical Pathways
Bioactive compounds can affect various biochemical pathways, leading to diverse biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, some compounds induce apoptosis (cell death) in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step might involve nitration of a phenyl group followed by its attachment to the furan ring through a coupling reaction.
Synthesis of the phenylpiperazine moiety: This can be synthesized separately and then attached to the furan ring via a nucleophilic substitution reaction.
Formation of the methanethione group: This can be introduced through a thiolation reaction using reagents like thiourea or carbon disulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-(3-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The phenylpiperazine moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmacology: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- (5-(4-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
- (5-(3-Nitrophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanethione
Uniqueness
- Structural Features : The presence of both a nitrophenyl group and a phenylpiperazine moiety makes it unique.
- Reactivity : Unique reactivity due to the combination of functional groups.
Properties
IUPAC Name |
[5-(3-nitrophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-24(26)18-8-4-5-16(15-18)19-9-10-20(27-19)21(28)23-13-11-22(12-14-23)17-6-2-1-3-7-17/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMZMMJFQWMDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.